molecular formula C18H13F6N3S B3036864 2,4-difluoro-N-[[5-(4-fluorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]aniline CAS No. 400083-59-2

2,4-difluoro-N-[[5-(4-fluorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]aniline

Cat. No. B3036864
CAS RN: 400083-59-2
M. Wt: 417.4 g/mol
InChI Key: JYJCSVBQSKHNGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : This compound is involved in the regioselective synthesis of fluorinated pyrazole derivatives, demonstrating its role in creating specific molecular structures with potential applications in various fields (Song & Zhu, 2001).
  • Intermediate in Antitumor Agents : It serves as an intermediate in synthesizing antitumor agents, such as nilotinib, highlighting its importance in pharmaceutical research (Shijing, 2013).

Applications in Antimicrobial Activity

  • Antimicrobial Derivatives : Derivatives of this compound, such as azetidinones and thiazolidinones, have been synthesized and shown to exhibit significant antimicrobial activity, indicating its potential use in developing new antimicrobial agents (Mistry, Desai, & Desai, 2016).

Photophysical and Electroluminescence Application

  • Highly Luminescent Complexes : It contributes to the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes, which have applications in electroluminescence and organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).

Fluorescence Quenching Studies

  • Fluorescence Quenching : Research on fluorescence quenching of pyrazoline derivatives with aniline in various solvents involves this compound, which is significant in understanding fluorescence mechanisms for potential applications in sensing and detection (Bozkurt & Gul, 2019).

Crystal Structure and Synthesis

  • Crystal Structure Determination : The compound is used in the preparation of copper(II) chloride adducts, aiding in the determination of crystal structures, which is vital in the field of materials science and drug design (Bonacorso et al., 2003).

Additional Applications

  • Several other studies also indicate the use of this compound in various chemical syntheses and characterizations, contributing to diverse fields such as antimicrobial agents, synthesis of novel molecules, and analysis of structural properties (Various Authors, 2001-2022).

Future Directions

: Guo, Q., Liao, T.-H., Ye, W.-J., Liao, W.-K., Zhou, Z.-X., & Ji, C. (2022). Synthesis, Crystal Structure, and DFT Study of N-(2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-dioxin-2-yl)phenyl)-3-methyl-butanamide. Journal of Structural Chemistry, 63(2), 100–113. DOI: 10.1134/S0022476622010115

properties

IUPAC Name

2,4-difluoro-N-[[5-(4-fluorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F6N3S/c1-27-17(28-12-5-2-10(19)3-6-12)13(16(26-27)18(22,23)24)9-25-15-7-4-11(20)8-14(15)21/h2-8,25H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJCSVBQSKHNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CNC2=C(C=C(C=C2)F)F)SC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F6N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-difluoro-N-[[5-(4-fluorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]aniline
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2,4-difluoro-N-[[5-(4-fluorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]aniline

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